5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methyl group, and a benzenesulfonamide moiety, which is further substituted with a 2-phenyl-1H-imidazol-1-yl propyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Action Environment
The synthesis of imidazole derivatives can be performed under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the compound, such as the chloro, methyl, and sulfonamide groups in 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide.
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 2-phenyl-1H-imidazole.
Formation of Intermediate: The 2-phenyl-1H-imidazole is first alkylated with 3-bromopropylamine to form 3-(2-phenyl-1H-imidazol-1-yl)propylamine.
Final Coupling Reaction: The intermediate 3-(2-phenyl-1H-imidazol-1-yl)propylamine is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the imidazole ring and the sulfonamide moiety.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized forms of the imidazole ring or sulfonamide group.
Reduction: Reduced forms of the imidazole ring or sulfonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Sulfonamides have a history of use as antibacterial agents, and modifications of their structure can lead to new drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylbenzenesulfonamide: Lacks the imidazole moiety.
2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide: Lacks the chloro group.
5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide analogs: Variations in the substituents on the imidazole ring or the benzenesulfonamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and imidazole groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-15-8-9-17(20)14-18(15)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOMPAUHFWDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.